molecular formula C7H7NO5S B8775233 (4-Nitrophenyl)methanesulfonic acid CAS No. 53992-33-9

(4-Nitrophenyl)methanesulfonic acid

Cat. No. B8775233
CAS RN: 53992-33-9
M. Wt: 217.20 g/mol
InChI Key: VWLGQKLHWIVCCZ-UHFFFAOYSA-N
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Patent
US08012978B2

Procedure details

A 250 ml of Par hydrogenation bottle was charged 4-Nitrobenzyl Sulfonic Acid (6.80 g, 31.34 mmol), 10% Pd/C (0.4 g), CH3OH (150 ml) with few drop of water, and purged with hydrogen. The reaction mixture was shaken with 20 psi H2 over night. The catalyst was removed by filtration through celite and the solvent was evaporated. The crude compound was co-evaporated three times with 3×50 ml of water and crystallized with water/THF/EtAc/Toluene (1:10:10:100) to give 5.3 g (91%) of the title compound. 1H NMR (D2O), 7.28 (dd, 2H, J=2.2, 4.3 Hz), 6.95 (dd, 2H, J=2.2, 4.3 Hz), 4.10 (s, 2H); 13C NMR 134.30, 127.10, 121.04, 120.42, 59.14; MS m/z−186.35 (M−H).
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][C:7]([CH2:8][S:9]([OH:12])(=[O:11])=[O:10])=[CH:6][CH:5]=1)([O-])=O.CO>[Pd].O>[NH2:1][C:4]1[CH:14]=[CH:13][C:7]([CH2:8][S:9]([OH:12])(=[O:10])=[O:11])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CS(=O)(=O)O)C=C1
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was shaken with 20 psi H2 over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with hydrogen
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
crystallized with water/THF/EtAc/Toluene (1:10:10:100)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(CS(=O)(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.